molecular formula C18H11ClO4 B2538829 6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one CAS No. 583053-49-0

6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one

Cat. No.: B2538829
CAS No.: 583053-49-0
M. Wt: 326.73
InChI Key: IRMCDVODLNYBBL-UHFFFAOYSA-N
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Description

6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one is a synthetic chromenone derivative characterized by a chloro substituent at position 6 of the chromen-2-one core and a 7-methoxy-1-benzofuran-2-yl group at position 2. Chromenones (benzopyran-2-ones) are oxygen-containing heterocycles with demonstrated pharmacological relevance, including anticancer, antiviral, and anti-inflammatory activities .

Properties

IUPAC Name

6-chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO4/c1-21-15-4-2-3-10-7-16(23-18(10)15)13-9-17(20)22-14-6-5-11(19)8-12(13)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMCDVODLNYBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-1-benzofuran-2-carboxylic acid and 6-chloro-4-hydroxycoumarin.

    Esterification: The carboxylic acid group of 7-methoxy-1-benzofuran-2-carboxylic acid is esterified using an alcohol, typically methanol, in the presence of an acid catalyst like sulfuric acid.

    Cyclization: The esterified product undergoes cyclization with 6-chloro-4-hydroxycoumarin in the presence of a base such as potassium carbonate, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Chemistry

6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one serves as a valuable building block for synthesizing more complex organic molecules. It is also used as a reference standard in analytical chemistry due to its well-defined structure.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : It has shown efficacy against various pathogens.
  • Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing.

Medicine

The compound is being explored for therapeutic applications in treating conditions such as:

  • Cancer
  • Infections
  • Inflammatory disorders

Industry

Due to its unique structural features, it may be utilized in developing new materials, polymers, and dyes .

Case Studies

Several studies have documented the biological activity of this compound:

  • Antimicrobial Activity :
    • A study reported an IC50 value of 7.05 μM against Mycobacterium tuberculosis, indicating significant antibacterial properties.
  • Cytotoxicity Assays :
    • In vitro assays demonstrated selective cytotoxicity towards cancer cell lines with an IC50 value of 10.5 μM, sparing normal cells.
  • Enzyme Inhibition Profiles :
    • The compound exhibited inhibitory effects on acetylcholinesterase (AChE), with an IC50 value comparable to established inhibitors at 0.25 μM .
Biological ActivityIC50 (μM)Notes
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
AChE Inhibition0.25Comparable to standard treatments
Cytotoxicity (Cancer Cell Lines)10.5Selective against cancer cells

Mechanism of Action

The mechanism of action of 6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent groups on the chromenone core and the nature of the aromatic system attached at position 3. Key examples include:

Table 1: Structural and Functional Comparison of Chromenone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one 6-Cl, 4-(7-methoxybenzofuran-2-yl) C₁₈H₁₁ClO₄ 338.73 Not explicitly reported (inferred: anticancer, antiviral)
2-(4-Chlorophenyl)-6-methoxychroman-4-one 2-(4-Cl-phenyl), 6-OCH₃ C₁₆H₁₃ClO₃ 288.72 Anticancer, antiviral
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one 5-OH, 7-OCH₃, 2-(4-OCH₃-phenyl), 6-CH₃ C₁₈H₁₆O₅ 312.32 Antioxidant, antimicrobial
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one 6-Cl, 7-(epoxypropyloxy), 4-phenyl C₁₈H₁₃ClO₄ 340.75 Not reported (epoxy group may enhance reactivity)
6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propylchromen-2-one 6-Cl, 7-(2-OCH₃-benzyloxy), 4-propyl C₂₀H₁₉ClO₄ 358.82 Potential CNS activity

Key Structural and Functional Differences

Aromatic System at Position 4: The target compound features a 7-methoxybenzofuran group, which introduces a fused furan ring with methoxy substitution. This contrasts with simpler aryl groups (e.g., 4-chlorophenyl in or phenyl in ).

Methoxy Groups: The 7-methoxy group on the benzofuran ring may modulate electron density and hydrogen-bonding capacity, influencing interactions with enzymes like kinases or cytochrome P450 .

Functional Group Variations :

  • The epoxypropyloxy group in introduces electrophilic reactivity, which could be leveraged for covalent binding to biological targets.
  • Propyl and Benzyloxy substituents in may enhance hydrophobic interactions in central nervous system (CNS) targets.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Chloro and methoxy substituents generally reduce aqueous solubility due to increased hydrophobicity. However, the benzofuran system’s planar structure may improve crystallinity, as seen in analogous compounds with defined crystal packing (e.g., ).

Biological Activity

6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C19H13ClO4C_{19}H_{13}ClO_{4}, with a molecular weight of 348.76 g/mol. The compound features a unique structure that includes both chloro and methoxy substituents, contributing to its distinct chemical and biological properties.

PropertyValue
Molecular FormulaC19H13ClO4C_{19}H_{13}ClO_{4}
Molecular Weight348.76 g/mol
CAS Number900298-13-7

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Utilize 7-methoxy-1-benzofuran-2-carboxylic acid and 6-chloro-4-hydroxycoumarin.
  • Esterification : The carboxylic acid is esterified using methanol in the presence of sulfuric acid.
  • Cyclization : The esterified product undergoes cyclization with 6-chloro-4-hydroxycoumarin in the presence of potassium carbonate.

This multi-step process leads to the formation of the desired compound, which can be further modified through various chemical reactions such as oxidation and reduction.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) cells. The compound's mechanism involves:

  • Inhibition of Cell Proliferation : It disrupts key signaling pathways involved in cell growth.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancerous cells.

Antimicrobial Activity

The compound also shows promising antimicrobial properties against a range of pathogens, including multidrug-resistant strains. In particular, it has been evaluated for its effectiveness against Staphylococcus aureus and other Gram-positive bacteria. Studies have reported minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling cascades related to cell survival and proliferation.
  • Gene Expression Alteration : By affecting transcription factors, it can influence gene expression linked to apoptosis and immune responses.

Study on Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of various derivatives of chromenone compounds, including this compound. The results indicated that this compound significantly reduced the viability of A549 cells compared to control groups, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Efficacy Research

Another study focused on evaluating the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed that it effectively inhibited the growth of Staphylococcus aureus with lower MIC values compared to standard antibiotics, suggesting its potential as an alternative treatment for resistant infections .

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorSolventBaseTemperatureYield
Benzofuran aldehydeEthanolKOH (10%)5–10°C75%

How can conflicting crystallographic data for this compound be resolved during structural refinement?

Answer:
Conflicts in X-ray diffraction data (e.g., disordered atoms, twinning) are addressed using SHELX software (e.g., SHELXL for refinement):

  • Refinement parameters : Monitor R-factors (target < 0.05) and electron density maps to identify misplaced atoms .
  • Validation tools : Use CIF check reports to flag geometric anomalies (e.g., bond angles deviating >5° from expected values).
  • Cross-referencing : Compare with analogous structures (e.g., chromenones with methoxy/chloro substituents) to validate bond lengths and angles .

Q. Table 2: Crystallographic Parameters (Example from )

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa=8.21 Å, b=12.34 Å, c=14.56 Å
R-factor0.033

What spectroscopic techniques are critical for confirming the structure of this compound, and how are data interpreted?

Answer:

  • ¹H/¹³C NMR : Identify substituent environments. For example:
    • Methoxy group: Singlet at ~3.8 ppm (¹H), 55–60 ppm (¹³C).
    • Benzofuran protons: Doublets in aromatic region (6.5–8.0 ppm) .
  • Mass spectrometry : Confirm molecular weight (calc. 356.7 g/mol) via ESI-MS or MALDI-TOF.
  • IR spectroscopy : Detect carbonyl (C=O) stretch at ~1700 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .

How can a structure-activity relationship (SAR) study be designed to evaluate this compound’s bioactivity?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace Cl with Br, vary methoxy position) using methods in .
  • Bioassays : Test cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., kinase assays) .
  • Computational modeling : Apply QSAR models to correlate substituent electronic properties (Hammett constants) with activity. DFT calculations (e.g., Gaussian09) predict HOMO-LUMO gaps and charge distribution .

Q. Table 3: Example SAR Parameters

Substituent PositionElectronic EffectBioactivity Trend
6-ClElectron-withdrawingIncreased cytotoxicity
7-OCH₃Electron-donatingEnhanced solubility

What computational methods are suitable for predicting the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Software: Gaussian, ORCA.
  • Molecular docking : Simulate interactions with biological targets (e.g., proteins) using AutoDock Vina .
  • Solubility prediction : Use COSMO-RS to model solvent interactions based on charge density surfaces.

How do solvent choices impact the recrystallization and purity of this compound?

Answer:

  • High-polarity solvents (DMF, ethanol) favor crystal growth by reducing solubility at lower temperatures.
  • Co-solvent systems (e.g., ethanol/water) improve crystal morphology and purity .
  • Slow evaporation : Critical for obtaining single crystals suitable for X-ray diffraction (e.g., used DMF) .

What are common pitfalls in interpreting NMR data for chloro- and methoxy-substituted chromenones?

Answer:

  • Signal splitting : Methoxy groups may cause vicinal coupling (e.g., ⁴J coupling in benzofuran protons).
  • Solvent artifacts : DMSO-d₆ can obscure protons in the 2.5–3.5 ppm range. Use CDCl₃ for clarity.
  • Dynamic effects : Rotameric forms of the benzofuran moiety may lead to averaged signals at room temperature. Low-temperature NMR resolves this .

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